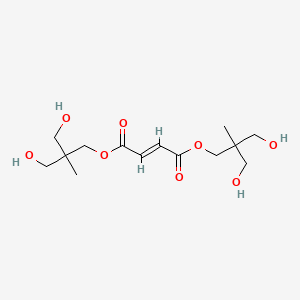

Di(2,2-dimethylolpropyl) maleate

描述

Di(2,2-dimethylolpropyl) maleate is a maleate ester theoretically derived from maleic acid and 2,2-dimethylolpropane (neopentyl glycol). These esters share a common maleic acid backbone but differ in their esterifying alcohol groups, which influence their physical properties and applications.

属性

CAS 编号 |

72829-16-4 |

|---|---|

分子式 |

C14H24O8 |

分子量 |

320.34 g/mol |

IUPAC 名称 |

bis[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] (E)-but-2-enedioate |

InChI |

InChI=1S/C14H24O8/c1-13(5-15,6-16)9-21-11(19)3-4-12(20)22-10-14(2,7-17)8-18/h3-4,15-18H,5-10H2,1-2H3/b4-3+ |

InChI 键 |

SGYWYFVTGBVUJD-ONEGZZNKSA-N |

手性 SMILES |

CC(CO)(CO)COC(=O)/C=C/C(=O)OCC(C)(CO)CO |

规范 SMILES |

CC(CO)(CO)COC(=O)C=CC(=O)OCC(C)(CO)CO |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Di(2,2-dimethylolpropyl) maleate typically involves the esterification of maleic anhydride with 2,2-dimethylolpropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

Maleic anhydride+2,2-dimethylolpropyl alcohol→Di(2,2-dimethylolpropyl) maleate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of reactive distillation techniques. This method integrates the reaction and separation processes into a single unit, which enhances the efficiency and yield of the product. The use of strong cation exchange resins as catalysts in reactive distillation has been shown to be effective in achieving high conversion rates and product purity .

化学反应分析

Types of Reactions

Di(2,2-dimethylolpropyl) maleate undergoes various chemical reactions, including:

Esterification: The formation of esters from carboxylic acids and alcohols.

Hydrolysis: The breakdown of esters into their corresponding acids and alcohols in the presence of water.

Polymerization: The formation of polymers through the reaction of monomers.

Common Reagents and Conditions

Esterification: Typically involves the use of acid catalysts such as sulfuric acid or cation exchange resins.

Hydrolysis: Requires the presence of water and can be catalyzed by acids or bases.

Polymerization: Often involves the use of initiators such as peroxides or azo compounds.

Major Products Formed

Esterification: this compound and water.

Hydrolysis: Maleic acid and 2,2-dimethylolpropyl alcohol.

Polymerization: Polymers with maleate ester linkages.

科学研究应用

Di(2,2-dimethylolpropyl) maleate is used in various scientific research applications, including:

Chemistry: As a reactant in the synthesis of polyester resins and other polymeric materials.

Biology: In the study of enzyme-catalyzed reactions involving ester bonds.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of coatings, adhesives, and composite materials.

作用机制

The mechanism of action of Di(2,2-dimethylolpropyl) maleate involves its ability to undergo esterification and polymerization reactions. The ester groups in the compound can react with various nucleophiles, leading to the formation of new chemical bonds. In polymerization reactions, the compound acts as a monomer that can form long polymer chains through the reaction of its ester groups with other monomers.

相似化合物的比较

Key Observations:

- Molecular Weight : Dipropyl and diisopropyl maleates share identical formulas (C₁₀H₁₆O₄) but differ in branching, affecting density and volatility .

- Boiling Points : Longer alkyl chains (e.g., bis(2-ethylhexyl)) increase boiling points, enhancing thermal stability for industrial applications .

- Density : Branched esters (e.g., diisopropyl) exhibit lower densities compared to linear analogs (e.g., dipropyl) due to reduced molecular packing .

Dipropyl Maleate

Diallyl Maleate

Diethyl Maleate

Bis(2-ethylhexyl) Maleate

- Performance : High molecular weight and branched structure make it suitable for high-temperature lubricants and PVC plasticizers .

Toxicity and Environmental Impact

- Diallyl Maleate : Classified as a skin irritant; environmental persistence is low due to ester hydrolysis .

Inferred Properties of Di(2,2-dimethylolpropyl) Maleate

Assuming this compound is esterified with neopentyl glycol (a rigid, branched diol), its properties would likely include:

- Higher Thermal Stability : Branched ester groups may elevate boiling points beyond 260°C.

- Reduced Density : Estimated ~0.98–1.00 g/cm³ due to steric hindrance from dimethylol groups.

- Applications: Potential use in high-performance coatings or thermostable polymers, similar to bis(2-ethylhexyl) maleate but with improved rigidity.

生物活性

Di(2,2-dimethylolpropyl) maleate (DDMPM) is a compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of the biological activity of DDMPM, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from maleic acid and 2,2-dimethylolpropyl alcohol. Its chemical formula is CHO, and it features a maleate moiety that contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of DDMPM can be attributed to several mechanisms:

- Antioxidant Activity : DDMPM exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Research indicates that DDMPM may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Cell Proliferation Inhibition : Studies have shown that DDMPM can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Antioxidant Activity : A study published in the Journal of Medicinal Chemistry demonstrated that DDMPM significantly scavenged free radicals in vitro, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

- Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, DDMPM administration resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential application in treating inflammatory diseases .

- Anticancer Properties : Research conducted on human breast cancer cell lines showed that DDMPM induced apoptosis through the activation of caspase pathways. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM .

Data Table: Summary of Biological Activities

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.

- Formulation Development : Exploring the use of DDMPM in drug formulations to enhance bioavailability and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。